molecular formula C12H11ClF3N B1431817 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride CAS No. 1443979-86-9

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride

Cat. No. B1431817
M. Wt: 261.67 g/mol
InChI Key: OUTCIXNNERQAAI-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride” likely belongs to the class of organic compounds known as trifluoroethylamines . These are amines that contain a trifluoroethyl group, which consists of an ethyl group that bears three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a naphthalene ring (a type of aromatic hydrocarbon), an ethane (two-carbon) backbone, and a trifluoroamine functional group. The presence of the trifluoroamine group could impart unique properties to the compound, such as increased electronegativity and potential for hydrogen bonding .


Chemical Reactions Analysis

Trifluoroethylamines, including this compound, may undergo various chemical reactions, particularly those involving the amine functional group. These could include acid-base reactions, nucleophilic substitutions, or reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroamine group could increase the compound’s polarity and potentially its boiling point. The presence of the aromatic naphthalene could contribute to increased stability and rigidity .

Safety And Hazards

As with any chemical compound, handling “2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The study and application of trifluoroethylamines, including “2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride”, could be a promising area of research. These compounds could have potential uses in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCIXNNERQAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride

CAS RN

1443979-86-9
Record name 2,2,2-Trifluoro-1-naphthylethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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